1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine

Vue d'ensemble

Description

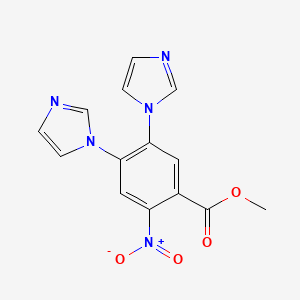

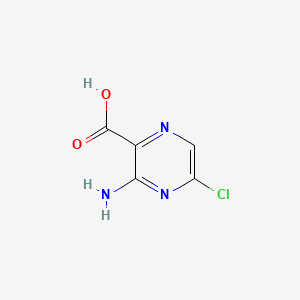

1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine is a chemical compound with the molecular formula C₁₃H₂₀BrN₅O₂ . It has a molecular weight of 358.2300 g/mol . The IUPAC name for this compound is tert-butyl 4- (3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine can be represented by the InChI code: 1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) .Chemical Reactions Analysis

The Boc group in 1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine is stable towards most nucleophiles and bases . This makes it a valuable protecting group in organic synthesis, especially in the formation of Boc-protected amines and amino acids .Physical And Chemical Properties Analysis

1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Piperazine Derivatives in Drug Development

Piperazine derivatives play a significant role in the development of therapeutic agents due to their versatile pharmacological properties. The incorporation of piperazine rings into drug molecules has been linked to various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules. This adaptability underscores the importance of piperazine derivatives in rational drug design, offering a flexible building block to discover drug-like elements with significant impacts on pharmacokinetic and pharmacodynamic factors of the resulting molecules (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights the pivotal role of piperazine as a vital building block. This review benefits medicinal chemists by elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This assistance aids in developing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the scientific research applications of piperazine derivatives in addressing global health challenges like tuberculosis (Girase et al., 2020).

Piperazine's Role in Therapeutics

The broad spectrum of pharmaceutical applications of piperazine and morpholine analogues underscores their importance in medicinal chemistry. Recent years have seen the development of various methods for synthesizing derivatives of these nuclei, revealing their potent pharmacophoric activities. This review underscores the current trends in the synthesis of piperazine and morpholine analogues and their significant pharmacophoric activities, highlighting the diversity of therapeutic applications afforded by modifications to the piperazine moiety (Mohammed et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDVAJMXKQFLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676929 | |

| Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479685-13-7 | |

| Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)